molecular formula C28H20O2Se B12563806 Tetraphenylselenophene 1,1-dioxide CAS No. 176763-16-9

Tetraphenylselenophene 1,1-dioxide

Cat. No.: B12563806
CAS No.: 176763-16-9
M. Wt: 467.4 g/mol
InChI Key: DPFBPKUKBWEFQL-UHFFFAOYSA-N
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Description

Tetraphenylselenophene 1,1-dioxide is a heterocyclic compound that features a selenium atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylselenophene 1,1-dioxide can be synthesized through the oxidation of tetraphenylselenophene. Common oxidizing agents used in this process include peracids such as peracetic acid, perbenzoic acid, and m-chloroperbenzoic acid . The reaction typically occurs under mild conditions, and the workup procedure is straightforward, often involving simple filtration and purification steps.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tetraphenylselenophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

    Reduction: Reduction reactions can revert the compound back to tetraphenylselenophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.

Common Reagents and Conditions:

    Oxidation: Peracids (e.g., peracetic acid, m-chloroperbenzoic acid) are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: Tetraphenylselenophene.

    Substitution: Substituted tetraphenylselenophene derivatives.

Scientific Research Applications

Tetraphenylselenophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which tetraphenylselenophene 1,1-dioxide exerts its effects involves interactions with molecular targets through its selenium atom. The compound can participate in redox reactions, influencing various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Thiophene 1,1-dioxide: Similar structure but contains sulfur instead of selenium.

    Tetraphenylthiophene 1,1-dioxide: Analogous compound with sulfur.

    Benzo[b]thiophene 1,1-dioxide: Contains a fused benzene ring with sulfur.

Uniqueness: Tetraphenylselenophene 1,1-dioxide is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs.

Properties

CAS No.

176763-16-9

Molecular Formula

C28H20O2Se

Molecular Weight

467.4 g/mol

IUPAC Name

2,3,4,5-tetraphenylselenophene 1,1-dioxide

InChI

InChI=1S/C28H20O2Se/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H

InChI Key

DPFBPKUKBWEFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([Se](=O)(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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